Sulfasalazine-d4

Overview

Description

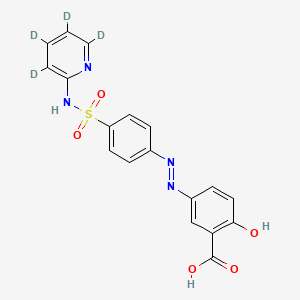

Sulfasalazine-d4 (C₁₈H₁₀D₄N₄O₅S, MW 402.42, CAS 1346606-50-5) is a deuterium-labeled analog of Sulfasalazine, a sulfonamide-derived anti-inflammatory agent used in research for rheumatoid arthritis (RA) and ulcerative colitis (UC) . The incorporation of four deuterium atoms replaces hydrogen at specific positions, enhancing its utility as an internal standard in mass spectrometry and pharmacokinetic studies . Unlike its parent compound, this compound is strictly reserved for non-clinical applications, such as drug metabolism tracing and quantitative analysis . Its primary mechanisms include NF-κB pathway inhibition and induction of ferroptosis, a type of programmed cell death dependent on iron .

Preparation Methods

Process Optimization Parameters

Solvent and Temperature Effects

Deviating from these conditions reduces yields by 15–30% . For instance, reactions at 30°C yield only 64% due to incomplete coupling .

Acid Selection

Hydrochloric acid is preferred over sulfuric or acetic acids due to its compatibility with deuterated reactants and minimal side reactions . At pH < 2, the diazotization rate increases, but excess acidity promotes hydrolysis, necessitating precise titration .

Analytical Characterization

Purity Assessment via HPLC

Sulfasalazine-d4 batches are analyzed using HPLC with a C18 column and mobile phase of 0.1% formic acid in acetonitrile/water . Typical results show:

Deuterium content is verified using LC/MS/MS with MRM transitions specific to m/z 402.42 .

Stability Profiling

This compound degrades by 14% after one week at -20°C, necessitating storage at +4°C . Degradation products include hydrolyzed azo bonds and deuterated sulfapyridine .

Comparative Analysis of Methods

Yield and Scalability

The diazotization method is superior for large-scale production, while intermediate routes are reserved for specialized deuterated analogs .

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include:

Chemical Reactions Analysis

Types of Reactions

Sulfasalazine-d4 undergoes various chemical reactions, including:

Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can replace certain functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.

Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .

Scientific Research Applications

Pharmacokinetic Studies

Sulfasalazine-d4 as an Internal Standard

this compound is frequently employed as an internal standard in chromatographic analyses to improve the accuracy of measurements of sulfasalazine and its metabolites. For example, in studies assessing the pharmacokinetics of sulfasalazine, deuterated compounds are used to account for variability in sample preparation and analysis, ensuring reliable quantification of drug levels in biological matrices .

Bioavailability Enhancement Studies

Research has shown that this compound can be utilized to investigate the effects of various compounds on the bioavailability of sulfasalazine. For instance, studies examining the interaction between curcumin and sulfasalazine demonstrated that curcumin significantly increased the plasma concentration of sulfasalazine when administered together, suggesting potential strategies for enhancing the therapeutic effects of sulfasalazine through dietary or supplemental interventions .

Therapeutic Efficacy

Rheumatoid Arthritis Treatment

Sulfasalazine has established efficacy as a disease-modifying antirheumatic drug (DMARD) in treating rheumatoid arthritis. Clinical trials have demonstrated that sulfasalazine significantly reduces disease activity, with improvements noted in tender and swollen joint counts, pain scores, and erythrocyte sedimentation rates compared to placebo . The use of this compound in these studies helps researchers track drug metabolism more accurately, leading to better understanding of its therapeutic mechanisms.

Inflammatory Bowel Disease Management

In addition to rheumatoid arthritis, sulfasalazine is indicated for managing ulcerative colitis and Crohn's disease. The dual action of sulfapyridine (a metabolite) provides systemic anti-inflammatory effects while 5-aminosalicylic acid offers localized mucosal protection . Research utilizing this compound can elucidate the pharmacodynamics involved in these therapeutic outcomes.

Safety Assessments

Adverse Event Monitoring

Recent pharmacovigilance studies have analyzed adverse events associated with sulfasalazine therapy, identifying both known and novel adverse reactions . The inclusion of this compound in these assessments allows for precise measurement of drug exposure levels and correlates them with reported adverse events, enhancing the understanding of safety profiles.

Long-term Safety Data

Longitudinal studies using this compound can provide insights into the long-term safety and efficacy of sulfasalazine treatment. This is particularly relevant given the complexities involved in chronic disease management where prolonged exposure to medications is common.

Case Studies

Mechanism of Action

The mechanism of action of Sulfasalazine-d4 is similar to that of sulfasalazine. It is believed to work by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. The compound is metabolized in the body to produce sulfapyridine and 5-aminosalicylic acid, which are responsible for its anti-inflammatory effects .

Comparison with Similar Compounds

This section evaluates Sulfasalazine-d4 against structurally and functionally related compounds, emphasizing isotopic labeling, mechanisms, and research applications.

Structural and Functional Analogues

Sulfasalazine (Non-Deuterated)

- Molecular Formula : C₁₈H₁₄N₄O₅S

- Molecular Weight : 398.39

- CAS : 599-79-1

- Primary Application : Clinical management of RA and UC .

- Mechanism : Inhibits NF-κB and induces ferroptosis, similar to this compound .

- Key Difference : Lacks deuterium labeling, limiting its use in tracer studies. Clinically approved but unsuitable for isotopic tracking .

N-Acetyl Sulfapyridine-d4

- Role : Major deuterated metabolite linked to Sulfasalazine’s adverse effects (e.g., hepatotoxicity) .

- Application : Used to study metabolic pathways and toxicity profiles in serum .

- Comparison : Unlike this compound, which tracks parent drug kinetics, this compound focuses on metabolite-related side effects .

Sulfamethazine

- Molecular Formula : C₁₂H₁₄N₄O₂S

- Molecular Weight : 278.33

- CAS : 57-68-1

- Primary Application : Antibiotic targeting dihydropteroate synthase .

- Comparison: Shares the sulfonamide core but lacks anti-inflammatory or ferroptosis-inducing activity. Non-deuterated, used in veterinary medicine .

Isotopically Labeled Compounds

Key Insight: Deuterated compounds like this compound exhibit reduced metabolic degradation compared to non-deuterated analogs, prolonging half-life in analytical assays .

Mechanism-Based Comparisons

NF-κB Inhibitors

- This compound : Suppresses NF-κB activity, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) .

- Comparators: Bortezomib: Proteasome inhibitor targeting NF-κB; non-sulfonamide, used in oncology . Curcumin: Natural NF-κB inhibitor; lacks deuterium and sulfonamide groups, limiting stability .

Ferroptosis Inducers

Biological Activity

Sulfasalazine-d4 is a deuterated form of sulfasalazine, a compound widely used in the treatment of inflammatory bowel diseases (IBD) and rheumatoid arthritis (RA). This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, clinical implications, and case studies.

The biological activity of this compound is primarily attributed to its metabolites, particularly sulfapyridine and 5-aminosalicylic acid (5-ASA). The exact mechanisms remain under investigation, but several key actions have been identified:

- Inhibition of Inflammatory Mediators : this compound inhibits the transcription factor nuclear factor kappa-B (NF-kB), leading to reduced expression of pro-inflammatory cytokines such as TNF-α. This suppression is crucial in managing autoimmune conditions where inflammation plays a central role .

- Immunomodulatory Effects : this compound affects B cell function by inhibiting immunoglobulin production while sparing T cells. This selective inhibition may contribute to its therapeutic effects in conditions like RA .

- Adenosine Pathway Modulation : The compound induces the conversion of adenine nucleotides to adenosine through ecto-5’-nucleotidase, which mediates anti-inflammatory activities independent of NF-kB inhibition .

- Impact on Osteoclast Formation : By suppressing receptor activators of NF-kB ligand (RANKL) and stimulating osteoprotegerin, this compound may reduce osteoclastogenesis, providing a protective effect against bone erosion in RA .

2. Pharmacokinetics

This compound, like its parent compound, is poorly absorbed in the small intestine. It undergoes enzymatic cleavage by intestinal bacteria, releasing active metabolites that exert localized effects in the colon. The pharmacokinetics include:

- Absorption : Approximately 20% of sulfasalazine is absorbed systemically, with peak plasma concentrations occurring within 3 to 6 hours post-administration .

- Distribution : The drug exhibits high affinity for connective tissues and reaches significant concentrations in serous fluids and the intestinal wall .

- Metabolism : Sulfasalazine is metabolized primarily by gut flora into sulfapyridine and 5-ASA, both contributing to its therapeutic effects. The metabolism can vary significantly among individuals due to genetic factors affecting drug metabolism enzymes .

3. Clinical Implications

This compound has been studied for its efficacy in treating various autoimmune diseases. Clinical findings indicate:

- Rheumatoid Arthritis : Randomized controlled trials have demonstrated that sulfasalazine significantly reduces joint swelling and pain in RA patients. It is often used as a first-line disease-modifying antirheumatic drug (DMARD) .

- Inflammatory Bowel Disease : In patients with ulcerative colitis, sulfasalazine promotes mucosal healing and reduces flare-ups. Its efficacy is attributed mainly to the 5-ASA component .

4. Case Studies

Several case studies highlight the biological activity and clinical outcomes associated with this compound:

These cases illustrate both the therapeutic benefits and potential adverse effects associated with this compound.

5. Safety Profile

Despite its efficacy, this compound is associated with several adverse reactions:

- Hypersensitivity Reactions : Drug hypersensitivity syndrome has been reported, characterized by fever, rash, and systemic symptoms following treatment initiation .

- Hematological Abnormalities : Cases of agranulocytosis and pancytopenia have been documented, necessitating regular monitoring of blood counts during therapy .

Q & A

Basic Research Questions

Q. How can researchers validate the deuterium labeling efficiency of Sulfasalazine-d4 in pharmacokinetic studies?

Methodological guidance:

- Use mass spectrometry (MS) to quantify deuterium incorporation by comparing molecular ion peaks of this compound with non-deuterated counterparts. Isotopic purity ≥98% is typically required for reliable pharmacokinetic data .

- Supplement with nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium placement at specific positions (e.g., aromatic vs. aliphatic sites), which may influence metabolic stability .

Q. What experimental protocols are recommended for assessing this compound’s inhibitory effects on NF-κB activity?

Methodological guidance:

- Use luciferase reporter assays in NF-κB-responsive cell lines (e.g., HEK293 or THP-1) to quantify transcriptional suppression. Include non-deuterated Sulfasalazine as a control to isolate isotope-specific effects .

- Validate findings with western blotting for IκBα degradation or nuclear translocation of NF-κB subunits (p50/p65) under inflammatory stimuli (e.g., TNF-α) .

Q. How should researchers design in vitro studies to evaluate this compound’s role as a ferroptosis inducer?

Methodological guidance:

- Measure lipid peroxidation via fluorescent probes (e.g., C11-BODIPY) in ferroptosis-sensitive cell lines (e.g., HT-1080). Compare results with iron chelators (e.g., deferoxamine) to confirm ferroptosis-specific pathways .

- Quantify glutathione depletion using LC-MS or enzymatic assays, as this compound may alter system xc⁻ activity differently than its non-deuterated form .

Advanced Research Questions

Q. How can isotopic effects of this compound confound mechanistic interpretations in comparative studies?

Methodological guidance:

- Conduct parallel metabolic stability assays in hepatocyte models to compare deuterated vs. non-deuterated forms. Deuterium at metabolically labile sites (e.g., methyl groups) may reduce CYP450-mediated oxidation, skewing half-life data .

- Use isotope tracing in vivo to monitor tissue-specific distribution differences, as deuteration may alter membrane permeability or transporter affinity .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

Methodological guidance:

- Perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate tissue concentrations with target engagement (e.g., NF-κB inhibition). Adjust dosing regimens to account for reduced bioavailability due to deuteration .

- Validate in vivo results using genetically engineered models (e.g., NF-κB luciferase reporters in mice) to isolate drug effects from confounding variables like gut microbiota metabolism .

Q. How should multi-omics approaches be integrated to elucidate this compound’s pleiotropic mechanisms?

Methodological guidance:

- Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map downstream pathways (e.g., arachidonic acid metabolism, glutathione synthesis). Use pathway enrichment tools (e.g., GSEA) to prioritize isotope-specific perturbations .

- Apply thermal proteome profiling (TPP) to identify off-target protein interactions unique to this compound, which may explain divergent effects in autoimmune vs. cancer models .

Q. What statistical frameworks address variability in this compound’s therapeutic response across patient-derived models?

Methodological guidance:

- Use mixed-effects models to account for inter-patient heterogeneity in organoid or PBMC assays. Include covariates like baseline glutathione levels or NF-κB activation status .

- Apply Bayesian meta-analysis to reconcile conflicting preclinical data, weighting studies by methodological rigor (e.g., isotopic validation, sample size) .

Q. Methodological Best Practices

Q. How can researchers ensure reproducibility when replicating this compound studies?

- Document deuterium source and synthesis protocols (e.g., Sigma-Aldrich catalog numbers for labeled precursors) to minimize batch variability .

- Share raw spectral data (MS/NMR) and analysis scripts in supplementary materials, adhering to FAIR principles for isotopic compound studies .

Q. What criteria should guide the selection of disease models for this compound research?

- Prioritize models with dysregulated ferroptosis or NF-κB pathways (e.g., rheumatoid arthritis synovial fibroblasts, colitis models). Avoid overreliance on immortalized cell lines lacking physiological relevance .

Q. How should contradictory data on this compound’s anti-inflammatory vs. pro-ferroptotic roles be reconciled?

- Perform dose-response and time-course experiments to identify context-dependent effects. High doses may induce ferroptosis, masking anti-inflammatory activity observed at lower concentrations .

- Use single-cell RNA-seq to resolve cell-type-specific responses in heterogeneous tissues (e.g., tumor microenvironments) .

Q. Data Reporting and Ethical Considerations

Q. What metadata is critical for publishing this compound studies?

- Report deuterium enrichment levels , solvent systems for synthesis, and storage conditions (e.g., desiccation, temperature) to enable replication .

- Disclose conflicts of interest related to isotopic compound suppliers, as commercial partnerships may bias synthesis protocols .

Q. How can researchers ethically manage data sharing for this compound trials?

Properties

IUPAC Name |

2-hydroxy-5-[[4-[(3,4,5,6-tetradeuteriopyridin-2-yl)sulfamoyl]phenyl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O5S/c23-16-9-6-13(11-15(16)18(24)25)21-20-12-4-7-14(8-5-12)28(26,27)22-17-3-1-2-10-19-17/h1-11,23H,(H,19,22)(H,24,25)/i1D,2D,3D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEXYHBECQHGNR-ATCXJBGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858414 | |

| Record name | (3E)-6-Oxo-3-[2-(4-{[(~2~H_4_)pyridin-2-yl]sulfamoyl}phenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346606-50-5 | |

| Record name | (3E)-6-Oxo-3-[2-(4-{[(~2~H_4_)pyridin-2-yl]sulfamoyl}phenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.